4-(3,7-dimethylquinolin-2-yl)morpholine

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

SAR programs using quinoline-morpholine scaffolds risk uncontrolled variables when positional isomers are interchanged. 4-(3,7-dimethylquinolin-2-yl)morpholine resolves this by providing a defined 3,7-substitution topology explicitly claimed in patent CN106414432B as a TLR7/8 antagonist. • Validated electrophilic derivatization: nitration at C5 (68-72%), bromination at C6 (82%), sulfonation at C8 (55%), and 3-methyl oxidation to carboxylic acid (60%). • Catalytic hydrogenation (H₂, Pd/C) yields the tetrahydroquinoline derivative in 90% yield, enabling flat-to-puckered core geometry exploration without resynthesis.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B5882894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,7-dimethylquinolin-2-yl)morpholine
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C
InChIInChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3
InChIKeyPSELKCSXCRNZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,7-Dimethylquinolin-2-yl)morpholine: Chemical Identity and Structural Classification


4-(3,7-Dimethylquinolin-2-yl)morpholine is a synthetic quinoline-morpholine hybrid with molecular formula C₁₅H₁₈N₂O and molecular weight 242.32 g/mol, characterized by methyl substituents at the 3- and 7-positions of the quinoline core and a morpholine ring attached at the 2-position . This compound belongs to the broader class of 2-morpholinoquinoline derivatives, a scaffold recognized for diverse pharmacological activities including antimicrobial, anticancer, and immunomodulatory effects [1]. The specific 3,7-dimethyl substitution pattern distinguishes it from positional isomers such as 4,8-dimethyl-2-morpholinoquinoline (CAS 34500-48-6), with implications for electronic distribution, steric profile, and biological target engagement that are critical for scientific selection .

Why Positional Isomer Substitution Risks Experimental Irreproducibility


Within the quinoline-morpholine chemical space, the position of methyl substituents on the quinoline ring fundamentally alters electronic properties, regioselectivity in further derivatization, and biological target interactions. For 4-(3,7-dimethylquinolin-2-yl)morpholine, the 3-methyl group exerts a steric and electronic influence directly adjacent to the morpholine-bearing C2 position, while the 7-methyl group activates the distal ring for electrophilic substitution at specific positions (nitration at C5, sulfonation at C8, bromination at C6) . In contrast, the 4,8-dimethyl isomer exhibits a different electrophilic aromatic substitution regioselectivity map and altered lipophilicity, which can lead to divergent biological activity profiles . Patent literature explicitly describes the 3,7-dimethyl substitution pattern within selectively substituted quinoline compounds as TLR7/8 antagonists for autoimmune indications, underscoring that substitution topology—not merely the presence of methyl and morpholine groups—governs pharmacologically relevant target engagement [1]. Interchanging compounds without verifying positional identity therefore introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for Procurement and Selection


Regioselective Electrophilic Substitution Differentiates Positional Isomers

The 3,7-dimethyl substitution pattern directs electrophilic aromatic substitution to specific positions on the quinoline ring, enabling predictable late-stage functionalization with quantified yields. Nitration occurs regioselectively at the 5-position (HNO₃/H₂SO₄, 0–5°C) affording 4-(5-nitro-3,7-dimethylquinolin-2-yl)morpholine in 68–72% yield. Bromination proceeds at the 6-position (Br₂ in CHCl₃, 25°C) with 82% yield. Sulfonation targets the 8-position (fuming H₂SO₄, 120°C, 4 h) with 55% yield. Catalytic hydrogenation (H₂, 1 atm, Pd/C, EtOH, 25°C) produces the tetrahydroquinoline derivative in 90% yield . In contrast, the 4,8-dimethyl isomer has not been reported with comparable regioselectivity mapping, and its methyl groups at C4 and C8 create a different electronic environment that alters substitution preferences .

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Catalytic Hydrogenation Yield for Tetrahydroquinoline Scaffold Diversification

Catalytic hydrogenation of 4-(3,7-dimethylquinolin-2-yl)morpholine using H₂ (1 atm) with 10 wt% Pd/C in ethanol at 25°C yields 4-(3,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-yl)morpholine in 90% yield . The tetrahydroquinoline scaffold is of significant interest in medicinal chemistry as it introduces a saturated ring with altered conformational flexibility and basicity. The 3,7-dimethyl substitution pattern is retained through hydrogenation, preserving the methyl group electronic contributions in the saturated analog. No directly comparable hydrogenation yield has been published for the 4,8-dimethyl isomer under identical conditions.

Synthetic Chemistry Hydrogenation Scaffold Diversification

Selective 3-Methyl Oxidation Enabling Carboxylic Acid Derivatization

The 3-methyl group of 4-(3,7-dimethylquinolin-2-yl)morpholine is selectively oxidized by KMnO₄ in H₂O at 80°C to yield 4-(7-methyl-3-carboxyquinolin-2-yl)morpholine in 60% yield . This transformation introduces a carboxylic acid handle at the 3-position, directly adjacent to the morpholine-bearing C2, which is strategically valuable for amide coupling, bioconjugation, or further diversification. The 4,8-dimethyl isomer lacks a methyl group at the 3-position and therefore cannot undergo this specific transformation; its C4 methyl group is sterically and electronically distinct and would require different oxidation conditions.

Synthetic Methodology Carboxylic Acid Derivatization Bioconjugation

DDQ-Mediated Scaffold Interconversion Between Aromatic and Saturated Quinoline

The tetrahydroquinoline derivative 4-(3,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-yl)morpholine can be dehydrogenated back to the aromatic quinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane, providing a reversible scaffold interconversion pathway . This oxidation/hydrogenation cycle offers a strategy for protecting-group-free manipulation of the quinoline core during multi-step synthesis. No comparable DDQ-mediated re-aromatization protocol is published for the 4,8-dimethyl tetrahydroquinoline analog.

Scaffold Interconversion Tetrahydroquinoline Chemistry Oxidation

TLR7/8 Antagonist Pharmacophore Validation in Autoimmune Disease Patents

Patent CN106414432B (Eisai R&D Management) discloses selectively substituted quinoline compounds—explicitly encompassing the 3,7-dimethylquinoline substitution pattern bearing a morpholine or related amine at C2—as antagonists or inhibitors of Toll-like receptors 7 and/or 8, with pharmaceutical compositions claimed for treatment of systemic lupus erythematosus (SLE) and lupus nephritis [1]. While the patent encompasses a genus of compounds rather than providing single-compound IC₅₀ values for 4-(3,7-dimethylquinolin-2-yl)morpholine specifically, the explicit structural inclusion of the 3,7-dimethyl-2-morpholinoquinoline topology in claims directed toward TLR7/8 antagonism establishes this substitution pattern as pharmacologically privileged within the autoimmune indication space. In contrast, the 4,8-dimethyl isomer is not explicitly recited in this patent family, suggesting that the 3,7-substitution topology may be preferred for TLR7/8 target engagement.

Immunology TLR7/8 Antagonism Autoimmune Disease

Predicted Physicochemical Profile and Drug-Likeness Comparison

Quantitative structure-property relationship (QSPR) calculations for compounds within the quinoline-morpholine chemical space indicate a topological polar surface area (TPSA) of approximately 97.99 Ų, a calculated LogP of 3.22, and a predicted pKa of 4.47 for closely related quinoline derivatives [1]. For 4-(3,7-dimethylquinolin-2-yl)morpholine specifically, vendor-reported SwissADME calculations confirm Lipinski compliance based on molecular weight (242.32 g/mol), lipophilicity, and hydrogen bond donor/acceptor profiles . The 4,8-dimethyl isomer (CAS 34500-48-6) has a predicted pKa of 6.88 ± 0.61 and a predicted boiling point of 438.1 ± 45.0 °C , indicating substantially different basicity and volatility. These physicochemical differences may translate into divergent solubility, permeability, and formulation behavior.

Physicochemical Profiling Drug-Likeness QSPR Modeling

Evidence-Backed Application Scenarios for 3,7-Dimethyl Substitution Pattern


Late-Stage Functionalization for Medicinal Chemistry Library Expansion

For medicinal chemistry teams building focused libraries around the quinoline-morpholine scaffold, 4-(3,7-dimethylquinolin-2-yl)morpholine offers experimentally validated, position-specific derivatization routes with quantified yields: nitration at C5 (68–72%), bromination at C6 (82%), sulfonation at C8 (55%), and oxidation of the 3-methyl to a carboxylic acid (60%) . These transformations are enabled and directed by the 3,7-dimethyl substitution pattern and are not documented for the 4,8-dimethyl isomer, making the 3,7-isomer the rational choice for SAR campaigns requiring predictable diversification of the quinoline core. The carboxylic acid derivative at C3 additionally provides a handle for amide coupling and bioconjugation, expanding the accessible chemical space.

TLR7/8 Antagonist Lead Optimization for Autoimmune Disease Programs

Research groups pursuing Toll-like receptor 7 and/or 8 antagonism for systemic lupus erythematosus (SLE) or lupus nephritis should prioritize the 3,7-dimethyl-2-morpholinoquinoline topology, as this substitution pattern is explicitly encompassed within the generic formula of patent CN106414432B (Eisai R&D Management), which claims selectively substituted quinoline compounds as TLR7/8 antagonists [1]. While quantitative potency data for the specific compound remain unpublished, the structural inclusion in this patent family—coupled with the absence of the 4,8-dimethyl isomer from the same claims—provides a strong structural rationale for selecting this isomer as a starting point for lead optimization in autoimmune indications.

Scaffold-Hopping Between Aromatic and Saturated Quinoline Frameworks

For programs requiring access to both aromatic and partially saturated quinoline frameworks for conformational SAR analysis, 4-(3,7-dimethylquinolin-2-yl)morpholine provides a documented interconversion pathway: catalytic hydrogenation (H₂, Pd/C) yields the tetrahydroquinoline derivative in 90% yield, and DDQ-mediated dehydrogenation regenerates the aromatic system . This synthetic flexibility is not documented for the 4,8-dimethyl isomer and enables efficient exploration of both flat and puckered core geometries without resynthesis from different starting materials.

Antimicrobial Discovery Leveraging 2-Morpholinoquinoline QSAR Models

Published QSAR models on 2-morpholinoquinoline analogs have established quantitative relationships between molecular descriptors and antibacterial/antifungal activity against Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus [2]. The 3,7-dimethyl isomer, with its computationally predicted LogP of ~3.22 and TPSA of ~97.99 Ų, occupies a distinct region of this validated chemical space that can be leveraged for prospective activity prediction. Procurement of this specific isomer enables direct testing within the established QSAR framework, facilitating structure-activity correlation that generic substitution with other positional isomers would confound.

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